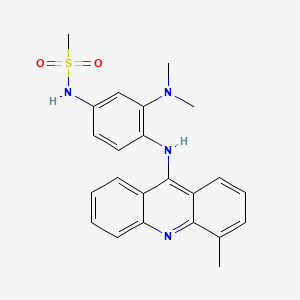![molecular formula C19H12Cl2O2 B12791287 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one CAS No. 13088-35-2](/img/structure/B12791287.png)
18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its pentacyclic framework, which includes multiple fused rings and a dichloromethylidene group. Its intricate structure makes it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one typically involves multiple steps, starting from simpler organic precursors. One common synthetic route involves the condensation of an oxiran imide derivative with an appropriate amine . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the dichloromethylidene group.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to the replacement of the dichloromethylidene group with other functional groups.
Scientific Research Applications
18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.
Medicine: Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of viral infections and cancer.
Industry: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with key signaling pathways and cellular processes.
Comparison with Similar Compounds
When compared to other similar compounds, 18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one stands out due to its unique pentacyclic structure and the presence of the dichloromethylidene group. Similar compounds include:
Properties
CAS No. |
13088-35-2 |
|---|---|
Molecular Formula |
C19H12Cl2O2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
18-(dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one |
InChI |
InChI=1S/C19H12Cl2O2/c20-18(21)17-15-13-9-5-1-3-7-11(9)14(16(15)19(22)23-17)12-8-4-2-6-10(12)13/h1-8,13-16H |
InChI Key |
YLUVPNMIHGZZMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=C(Cl)Cl)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)









![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791299.png)
